beta-D-Galactopyranoside, phenylmethyl

Vue d'ensemble

Description

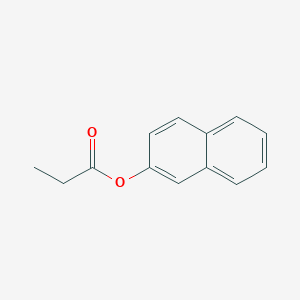

Phenyl-beta-D-galactopyranoside is a noninducing β-galactosidase substrate . It is used in the selection of mutants of lacZ plasmid-based transgenic mice and as an acceptor substrate in fucosyltransferase detection . It is also used in research to study the aggregation preferences of its homodimers .

Synthesis Analysis

Methyl β-D-galactopyranoside (MGP) was treated with various acyl halides to produce 6-O-acyl MGP esters by direct acylation method with an excellent yield . To obtain newer products for antimicrobial assessment studies, the 6-O-MGP esters were further modified into 2,3,4-tri-O-acyl MGP esters containing a wide variety of functionalities .Molecular Structure Analysis

Phenyl-beta-D-galactopyranoside forms homodimers with at least two structures of β-PhGlc dimer maintaining the same intramolecular interactions of the monomers, but with additional intermolecular interactions between the hydroxyl groups . Several isomers were also found for the dimer of β-PhGal forming extensive hydrogen bond networks between the interacting molecules, of very different shape .Chemical Reactions Analysis

The binding energy of the detected phenyl-β-D-galactopyranose dimers is 10% higher than those of phenyl-β-D-glucopyranose dimers . This suggests that small structural changes between sugar units are amplified by the formation of intra and intermolecular hydrogen bond networks .Physical And Chemical Properties Analysis

Phenyl-beta-D-galactopyranoside is a white to off-white crystalline powder . Its molecular formula is C12H16O6 and it has a molecular weight of 256.26 g/mol .Applications De Recherche Scientifique

1. Role in Biochemical Assays

Beta-D-Galactopyranoside, phenylmethyl, has been utilized extensively in biochemical assays. It serves as an efficient acceptor substrate in enzyme assays, notably for the study of l-fucosyltransferase related to blood-group substances. This application is highlighted in the research conducted by Chester, Yates, and Watkins (1976), where phenyl β-D-galactopyranoside demonstrated effective acceptance of l-[14C]fucose in enzyme assays involving human serum and gland preparations (Chester, Yates, & Watkins, 1976).

2. Development of Inhibitors for Glycosyltransferase

The compound has also been instrumental in developing inhibitors for specific enzymes like glycosyltransferases. In a study by Palcic et al. (1989), a bisubstrate analog incorporating phenyl β-D-galactopyranoside was synthesized and evaluated as an inhibitor for alpha(1----2)-fucosyltransferase. This research demonstrated the potential of using such compounds in designing specific inhibitors for glycosyltransferases (Palcic, Heerze, Srivastava, & Hindsgaul, 1989).

3. Application in Gene Expression Visualization

Furthermore, phenyl β-D-galactopyranoside derivatives have been explored for visualizing gene expression using imaging techniques like positron emission tomography (PET). Research by Celen et al. (2008) focused on synthesizing and evaluating radiolabeled phenyl-galactopyranosides as potential probes for in vivo visualization of LacZ gene expression (Celen, Deroose, de Groot, Chitneni, Gijsbers, Debyser, Mortelmans, Verbruggen, & Bormans, 2008).

4. Enzyme Activity Assays

The compound has also been used in assays to measure the activity of enzymes like beta-galactosidase. Gong et al. (2009) developed a beta-galactosidase activity assay method using a fluorescent substrate derived from phenyl β-D-galactopyranoside (Gong, Zhang, Little, Kovar, Chen, Xie, Schutz-Geschwender, & Olive, 2009).

Orientations Futures

The future directions of research on phenyl-beta-D-galactopyranoside could involve further exploration of its potential as a β-galactosidase substrate and its role in the selection of mutants of lacZ plasmid-based transgenic mice . Additionally, its aggregation preferences and the impact of small structural changes on its properties could be further investigated .

Propriétés

IUPAC Name |

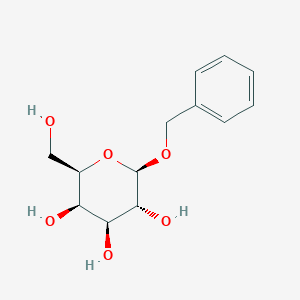

(2R,3R,4S,5R,6R)-2-(hydroxymethyl)-6-phenylmethoxyoxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O6/c14-6-9-10(15)11(16)12(17)13(19-9)18-7-8-4-2-1-3-5-8/h1-5,9-17H,6-7H2/t9-,10+,11+,12-,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKHCBYYBLTXYEV-KSSYENDESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2C(C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CO[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

beta-D-Galactopyranoside, phenylmethyl | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.